molecular formula C10H11IO B1409104 1-Cyclobutoxy-3-iodobenzene CAS No. 1643457-27-5

1-Cyclobutoxy-3-iodobenzene

Cat. No.: B1409104
CAS No.: 1643457-27-5
M. Wt: 274.1 g/mol
InChI Key: UDXPNYBOOYNFNJ-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-3-iodobenzene is a chemical compound with the molecular formula C10H11IO. It is a halogenated aromatic compound that contains an iodine atom and a cyclobutyl group. This compound is used in various fields, including organic synthesis and materials science, due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutoxy-3-iodobenzene can be synthesized through several methods. One common method involves the iodination of benzene derivatives. The process typically starts with the diazotization of aniline using hydrochloric acid and sodium nitrite, followed by the addition of potassium iodide to form the iodobenzene intermediate. This intermediate can then be further reacted to introduce the cyclobutoxy group .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutoxy-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce different oxidized forms of the compound .

Scientific Research Applications

1-Cyclobutoxy-3-iodobenzene is used in a wide range of scientific research applications:

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.

    Materials Science: The compound is used in the development of new materials with unique properties.

    Biological Research: It is used in the study of biological pathways and mechanisms.

    Medicinal Chemistry: The compound is explored for its potential therapeutic applications

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-3-iodobenzene involves its interaction with specific molecular targets. The iodine atom and the cyclobutyl group play crucial roles in its reactivity and interactions. The compound can act as a substrate in various enzymatic reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

    Iodobenzene: A simpler compound with a benzene ring substituted by an iodine atom.

    Fluorobenzene, Chlorobenzene, Bromobenzene: These compounds have similar structures but differ in their reactivity and applications due to the different halogen atoms attached to the benzene ring.

Uniqueness of 1-Cyclobutoxy-3-iodobenzene: this compound is unique due to the presence of both the iodine atom and the cyclobutyl group. This combination imparts distinct physical and chemical properties, making it valuable in specific applications where other halobenzenes may not be suitable.

Properties

IUPAC Name

1-cyclobutyloxy-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXPNYBOOYNFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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